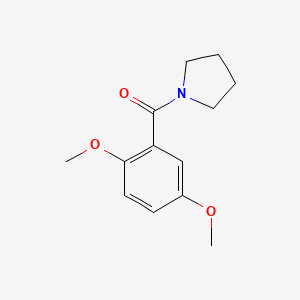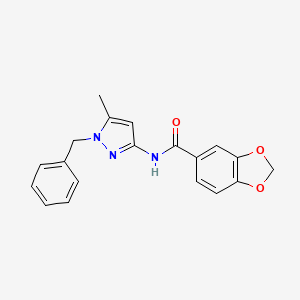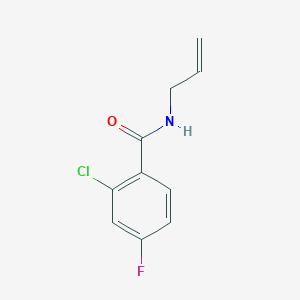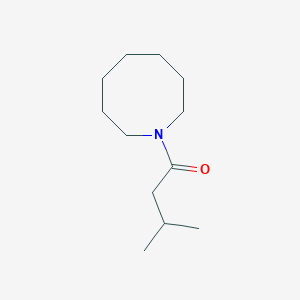![molecular formula C9H8ClN5O B7460453 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide, also known as TATC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATC is a tetrazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the activity of ion channels, such as voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied, and its properties are well-characterized, making it a reliable compound for use in scientific research.
However, there are also limitations to the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments. One of the main limitations is its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
For the study of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide include the development of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide derivatives with improved solubility and bioavailability, further studies on its mechanism of action, and the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in combination with other compounds.
合成法
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetamide with sodium azide to form 2-azidoacetamide. The resulting compound is then reacted with 3-amino-phenyl tetrazole to yield 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide. The synthesis of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
特性
IUPAC Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-8(16)11-7-3-1-2-6(4-7)9-12-14-15-13-9/h1-4H,5H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLAEUEJYXGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)


![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)

![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)